molecular formula C18H20N4O B2977991 N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-74-7

N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2977991
CAS RN: 2034440-74-7
M. Wt: 308.385
InChI Key: HXQDTRSMCJRLKI-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole group is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole group attached to an imidazole ring via an ethyl linker . The indole group contains two nitrogen atoms, one of which bears a hydrogen atom . The imidazole ring is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen, a widely used NSAID, has been coupled with tryptamine via amide bond formation to obtain a compound with anti-inflammatory properties .

Anticancer Activity

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . The specific mechanisms of action can vary, but they often involve interactions with cellular signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .

Antitubercular Activity

Certain indole derivatives have shown potential for the treatment of tuberculosis. For example, N’-((2-phenyl-1H-indol-3-yl)methylene) substituted phenyl-1H-indole-2-carbohydrazide derivatives have been synthesized and screened for their in vitro antimycobacterial activity .

Antidiabetic Activity

Indole derivatives have also been investigated for their potential antidiabetic activity . These compounds may interact with various targets involved in glucose metabolism, offering a promising avenue for the development of new antidiabetic drugs.

Antimalarial Activity

Indole derivatives have shown potential as antimalarial agents . They may interfere with the life cycle of the malaria parasite, making them potential candidates for the development of new antimalarial drugs.

Anticholinesterase Activity

Indole derivatives have demonstrated anticholinesterase activity . This makes them potential candidates for the treatment of conditions such as Alzheimer’s disease, where cholinesterase inhibitors are commonly used.

properties

IUPAC Name

N-(2-indol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(14-5-6-15-16(11-14)21-12-20-15)19-8-10-22-9-7-13-3-1-2-4-17(13)22/h1-4,7,9,12,14H,5-6,8,10-11H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDTRSMCJRLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCN3C=CC4=CC=CC=C43)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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